L-Phenylalanine-13C6

Beschreibung

Eigenschaften

CAS-Nummer |

180268-82-0 |

|---|---|

Molekularformel |

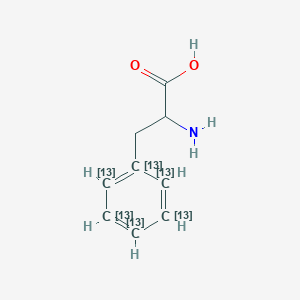

C9H11NO2 |

Molekulargewicht |

171.15 g/mol |

IUPAC-Name |

(2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)propanoic acid |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,7+1 |

InChI-Schlüssel |

COLNVLDHVKWLRT-KILZIXFTSA-N |

Isomerische SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C[C@@H](C(=O)O)N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

Synonyme |

(2S)-2-Amino-3-phenylpropanoic Acid-13C6; (S)-(-)-Phenylalanine-13C6; (S)-α-Amino-β-phenylpropionic Acid-13C6; (S)-α-Aminohydrocinnamic Acid-13C6; (S)-α-Amino-benzenepropanoic Acid-13C6; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

L-Phenylalanine-13C6: An In-Depth Technical Guide for Researchers and Drug Development Professionals

An essential tool in metabolic research, L-Phenylalanine-13C6, a stable isotope-labeled amino acid, offers unparalleled precision in tracing the fate of phenylalanine in biological systems. This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.

This compound is a non-radioactive, isotopically labeled form of the essential amino acid L-phenylalanine, where all six carbon atoms of the phenyl ring are replaced with the heavy isotope, carbon-13.[1] This isotopic enrichment allows for its differentiation from the naturally abundant L-phenylalanine (containing 12C) by mass spectrometry, making it an invaluable tracer in a multitude of research applications.[1] Its chemical properties are nearly identical to its unlabeled counterpart, ensuring it follows the same metabolic pathways without altering biological processes.[2]

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in experimental settings. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Chemical Formula | ¹³C₆C₃H₁₁NO₂ | [3] |

| Molecular Weight | 171.15 g/mol | [1][4] |

| CAS Number | 180268-82-0 | [1] |

| Isotopic Purity | ≥99% | [5] |

| Chemical Purity | ≥98% | [6][7] |

| Appearance | Solid | [3] |

| Solubility | Soluble in water | [3] |

Synthesis of this compound

The synthesis of this compound is a critical process that ensures the high isotopic purity required for sensitive analytical applications. Two primary methods are employed: chemical synthesis via the Strecker reaction and enzymatic synthesis utilizing Phenylalanine Ammonia (B1221849) Lyase (PAL).

Chemical Synthesis: The Strecker Reaction

The Strecker synthesis is a classic method for producing amino acids from aldehydes.[2] In the context of this compound, the synthesis starts with 13C6-labeled benzaldehyde.

Experimental Protocol: Strecker Synthesis of this compound

-

Imine Formation:

-

React 13C6-benzaldehyde with ammonia (NH₃) and a cyanide source, such as potassium cyanide (KCN), in a suitable solvent like methanol.[8][9] Ammonium (B1175870) chloride (NH₄Cl) can be used as a source of ammonia and a mild acid catalyst.[2]

-

The reaction mixture is typically stirred at room temperature. The aldehyde reacts with ammonia to form an intermediate imine.[2]

-

-

Aminonitrile Formation:

-

The cyanide ion then attacks the imine, forming an α-aminonitrile.[2]

-

-

Hydrolysis:

-

Purification and Resolution:

-

The crude product is purified using techniques like recrystallization or chromatography.

-

To obtain the desired L-enantiomer, enzymatic resolution or chiral chromatography is employed.

-

Strecker synthesis workflow for this compound.

Enzymatic Synthesis: Phenylalanine Ammonia Lyase (PAL)

Enzymatic synthesis offers a highly stereospecific route to this compound, avoiding the need for chiral resolution. Phenylalanine Ammonia Lyase (PAL) catalyzes the reversible deamination of L-phenylalanine to cinnamic acid and ammonia. By using a high concentration of ammonia, the reaction can be driven in the reverse direction.

Experimental Protocol: Enzymatic Synthesis of this compound

-

Reaction Setup:

-

Prepare a reaction mixture containing 13C6-trans-cinnamic acid as the substrate.

-

Use a buffer with a pH optimal for the reverse reaction of PAL, typically around pH 8.5 (e.g., Tris-HCl).

-

Add a high concentration of an ammonia source, such as ammonium carbonate or ammonium chloride.

-

Introduce the Phenylalanine Ammonia Lyase (PAL) enzyme. The enzyme can be from various sources, including Rhodotorula glutinis.

-

-

Incubation:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation for a specified period (e.g., 24 hours).

-

-

Monitoring and Termination:

-

Monitor the reaction progress by measuring the decrease in the concentration of 13C6-trans-cinnamic acid using UV-Vis spectrophotometry or HPLC.

-

Terminate the reaction by adjusting the pH or by heat inactivation of the enzyme.

-

-

Purification:

-

Purify the this compound from the reaction mixture using ion-exchange chromatography or other suitable chromatographic techniques.

-

Enzymatic synthesis of this compound using PAL.

Applications in Research and Drug Development

This compound is a versatile tool with significant applications in metabolic research, particularly in the fields of oncology and muscle physiology, as well as in quantitative proteomics.

Metabolic Tracing and Flux Analysis

The primary application of this compound is as a tracer to study metabolic pathways in vivo and in vitro.[1] By introducing the labeled compound, researchers can track its incorporation into proteins and its conversion into other metabolites, such as tyrosine.[10]

Experimental Protocol: In Vivo Metabolic Tracing of this compound

-

Tracer Administration:

-

Sample Collection:

-

Collect biological samples at various time points. This can include blood plasma and tissue biopsies (e.g., muscle).[11]

-

-

Sample Processing:

-

For plasma samples, precipitate proteins and separate the supernatant for analysis of free amino acid enrichment.

-

For tissue samples, homogenize the tissue and separate the protein and intracellular free amino acid fractions. Hydrolyze the protein fraction to release individual amino acids.

-

-

Mass Spectrometry Analysis:

-

Analyze the isotopic enrichment of this compound and its metabolites (e.g., L-Tyrosine-13C6) in the processed samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]

-

-

Data Analysis:

-

Calculate the fractional synthesis rate (FSR) of proteins by measuring the incorporation of this compound into the protein-bound pool over time, relative to the precursor pool enrichment (plasma or intracellular free amino acids).[11]

-

Workflow for in vivo metabolic tracing studies.

A key metabolic pathway traced by this compound is its conversion to L-Tyrosine-13C6 by the enzyme phenylalanine hydroxylase.[10] This is a critical step in the synthesis of catecholamine neurotransmitters.

Metabolic pathway of L-Phenylalanine to catecholamines.

Internal Standard for Quantitative Mass Spectrometry

This compound serves as an ideal internal standard for the accurate quantification of endogenous L-phenylalanine in biological samples.[3] The principle of stable isotope dilution mass spectrometry relies on adding a known amount of the labeled standard to a sample. The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry, allowing for precise quantification that corrects for sample loss during preparation and variations in instrument response.

Experimental Protocol: this compound as an Internal Standard

-

Preparation of Internal Standard Stock Solution:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ultrapure water or a buffer compatible with the analytical method).

-

-

Sample Spiking:

-

Add a precise volume of the this compound internal standard stock solution to each biological sample at the earliest stage of sample preparation (e.g., before protein precipitation or extraction).

-

-

Sample Preparation:

-

Follow the standard procedure for preparing the samples for mass spectrometry analysis (e.g., protein precipitation, solid-phase extraction).

-

-

LC-MS/MS Analysis:

-

Perform chromatographic separation of the analyte and internal standard using an appropriate HPLC or UHPLC column.

-

Detect and quantify the unlabeled L-phenylalanine and the labeled this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode.

-

Define specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of unlabeled L-phenylalanine spiked with a constant concentration of the this compound internal standard.

-

Calculate the concentration of L-phenylalanine in the unknown samples by interpolating the ratio of the peak area of the analyte to the peak area of the internal standard on the calibration curve.

-

Data Presentation: Quantitative Summary

The following table summarizes key quantitative data from representative studies utilizing this compound.

| Parameter | Value | Context | Reference |

| Infusion Rate (Human Muscle Protein Synthesis) | 0.06 - 0.32 µmol/kg FFM/min | Primed, continuous intravenous infusion | [11] |

| Priming Dose (Human Muscle Protein Synthesis) | 2.1 - 3.0 µmol/kg FFM | Intravenous administration | [11] |

| Mixed-Muscle Protein Enrichment (MPE) | 0.0037 - 0.0424 | After infusion in human studies | [11] |

| Fractional Synthesis Rate (FSR) - Basal | ~0.051 %/h | Human muscle, postabsorptive state | [4] |

| Fractional Synthesis Rate (FSR) - Fed | ~0.066 %/h | Human muscle, after mixed meal | [4] |

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of metabolism. Its utility as a metabolic tracer provides deep insights into the dynamics of protein synthesis and amino acid metabolism in health and disease. Furthermore, its role as an internal standard ensures the accuracy and reliability of quantitative analyses. The detailed protocols and data presented in this guide are intended to facilitate the effective implementation of this compound in a variety of research settings, ultimately advancing our understanding of complex biological systems.

References

- 1. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistnotes.com [chemistnotes.com]

- 3. The use of Strecker synthesis to make phenylalanine. Interpretation: The .. [askfilo.com]

- 4. Twenty-four-hour intravenous and oral tracer studies with L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine at a tyrosine-free, generous phenylalanine intake in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]

- 11. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

L-Phenylalanine-13C6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of L-Phenylalanine-13C6, a stable isotope-labeled amino acid crucial for a wide range of research applications. This document details its physical and chemical characteristics, provides insights into its use in experimental settings, and explores its interactions with key biological signaling pathways.

Core Chemical and Physical Properties

This compound is a non-radioactive, stable isotope-labeled version of the essential amino acid L-phenylalanine. In this molecule, the six carbon atoms of the phenyl ring are replaced with the carbon-13 (¹³C) isotope. This isotopic enrichment makes it an invaluable tracer in metabolic research and a reliable internal standard for quantitative analysis, as its chemical properties are nearly identical to its unlabeled counterpart.[1][2]

General Information

| Property | Value | Reference |

| Chemical Name | (2S)-2-amino-3-(phenyl-13C6)propanoic acid | [1][3] |

| Synonyms | L-Phenyl-13C6-alanine, (S)-2-Amino-3-phenylpropionic acid-13C6 | [3][4] |

| CAS Number | 180268-82-0 | [1][4][5] |

| Molecular Formula | ¹³C₆C₃H₁₁NO₂ | [4] |

| Appearance | White to off-white solid/powder | [6][7] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 171.15 g/mol | [1][3][8] |

| Exact Mass | 171.09910761 Da | [3] |

| Isotopic Purity | ≥98 atom % ¹³C | [5] |

| Chemical Purity | ≥98% | [5][9] |

| Melting Point | 270-275 °C (decomposes) (for unlabeled L-Phenylalanine) | [6][7] |

| Specific Optical Rotation | [α]25/D -33.0°, c = 1 in H₂O (for L-Phenylalanine-1-13C) | |

| Solubility | Soluble in water.[4][7] Solubility in H₂O: 6.67 mg/mL (requires sonication and warming).[2] Poorly soluble in organic solvents like hexane (B92381) and chloroform.[10] | |

| Storage | Store at room temperature, protected from light and moisture. For long-term storage of solutions, -20°C or -80°C is recommended.[2][5] |

Experimental Protocols and Applications

This compound is extensively used as an internal standard in mass spectrometry-based quantitative studies and as a tracer to investigate metabolic pathways.[1][2][4]

Quantification of Phenylalanine using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the quantification of L-phenylalanine in biological samples, such as plasma or tissue homogenates, using this compound as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response.

Methodology:

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

-

Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol (B129727) containing a known concentration of this compound. A typical ratio is 3:1 (solvent:sample).

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the analyte and internal standard.

-

The supernatant can be directly injected into the LC-MS/MS system or dried down and reconstituted in a suitable solvent for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): A reversed-phase column (e.g., C18) is typically used for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

A gradient elution is employed to separate phenylalanine from other matrix components.

-

-

Mass Spectrometry (MS): A tandem mass spectrometer (e.g., triple quadrupole) is used for detection in positive ion mode.

-

Selected Reaction Monitoring (SRM): Monitor the specific precursor-to-product ion transitions for both unlabeled L-phenylalanine and this compound.

-

L-Phenylalanine: m/z 166.1 → 120.1

-

This compound: m/z 172.1 → 126.1

-

-

The specific m/z values may vary slightly depending on the instrument and derivatization method used.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Generate a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of L-phenylalanine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Below is a conceptual workflow for this experimental protocol.

Caption: Workflow for L-Phenylalanine quantification using LC-MS/MS.

Metabolic Tracer Studies

This compound is used in metabolic flux analysis to trace the fate of phenylalanine in various biological systems.[1] By introducing the labeled amino acid, researchers can monitor its incorporation into proteins and its conversion to other metabolites, such as tyrosine.[11][12] These studies are critical in understanding protein synthesis rates, amino acid metabolism in diseases like cancer, and the overall dynamics of metabolic pathways.[1][11][13]

Biological Signaling Pathways

L-Phenylalanine is not only a building block for proteins but also an active signaling molecule that can modulate neuronal activity. High concentrations of L-phenylalanine, as seen in conditions like phenylketonuria (PKU), can have significant neurological effects.[4]

NMDA Receptor Antagonism

L-Phenylalanine acts as a competitive antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[2][14] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[14] By competing with the co-agonist glycine, L-phenylalanine can inhibit the activation of the NMDA receptor, leading to reduced calcium influx and altered downstream signaling. This inhibitory action is thought to contribute to the cognitive impairments observed in individuals with PKU.[14]

Caption: L-Phenylalanine antagonism of the NMDA receptor.

Modulation of Voltage-Gated Calcium Channels

L-Phenylalanine has also been identified as an antagonist of the α2δ subunit of voltage-dependent calcium channels (VDCCs).[2] These channels are critical for neurotransmitter release, muscle contraction, and gene expression.[15] By binding to the α2δ subunit, L-phenylalanine can modulate the activity of these channels, thereby influencing a wide array of physiological processes. The precise downstream consequences of this interaction are an active area of research.

Furthermore, studies have suggested that L-phenylalanine can activate the Calcium-Sensing Receptor (CaSR), leading to an increase in intracellular calcium levels in certain cell types, such as pulmonary arterial smooth muscle cells.[16] This indicates a complex role for L-phenylalanine in calcium signaling.

Caption: L-Phenylalanine's influence on calcium signaling pathways.

Safety and Handling

This compound is a stable, non-radioactive isotopologue and is not considered a hazardous substance. However, as with any chemical reagent, standard laboratory safety practices should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and lab coat when handling.[6][7]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Ensure adequate ventilation in the work area.[6]

-

Storage: Store in a tightly sealed container in a dry and well-ventilated place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for its effective application in research and development. Its utility as a tracer and internal standard, combined with its interesting biological activities, makes it a powerful tool for scientific investigation.

References

- 1. This compound | 180268-82-0 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Phenylalanine-1,2,3,4,5,6-13C6 | C9H11NO2 | CID 71309396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. L-Phenylalanine (ring-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1055-0.25CLM-1055-0.25 [isotope.com]

- 6. westliberty.edu [westliberty.edu]

- 7. fishersci.com [fishersci.com]

- 8. L-Phenylalanine (ring-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1055-1CLM-1055-1 [isotope.com]

- 9. L-Phenylalanine-ð-Fmoc (ring-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-3684-0.1 [isotope.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

L-Phenylalanine-¹³C₆: A Technical Guide to Synthesis and Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purity analysis of L-Phenylalanine-¹³C₆, a stable isotope-labeled amino acid crucial for metabolic research, pharmacokinetic studies, and as an internal standard in quantitative mass spectrometry. This document details both chemical and enzymatic synthesis routes, purification protocols, and analytical methodologies for assessing chemical and isotopic purity.

Synthesis of L-Phenylalanine-¹³C₆

The introduction of six ¹³C atoms into the phenyl ring of L-phenylalanine can be achieved through two primary synthetic strategies: chemical synthesis and enzymatic synthesis. Each method offers distinct advantages and challenges in terms of yield, purity, and stereoselectivity.

Chemical Synthesis: The Strecker Reaction

The Strecker synthesis is a well-established method for producing amino acids. In the context of L-Phenylalanine-¹³C₆, the synthesis commences with ¹³C₆-labeled benzaldehyde. The general process involves the reaction of the aldehyde with ammonia (B1221849) and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to yield the amino acid.

Step 1: Formation of the α-Aminonitrile

-

In a well-ventilated fume hood, dissolve ¹³C₆-benzaldehyde (1 equivalent) in a suitable solvent such as methanol.

-

Add a solution of ammonium (B1175870) chloride (NH₄Cl) in aqueous ammonia.

-

Slowly add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) to the reaction mixture at a controlled temperature, typically between 0-25°C.

-

Stir the reaction mixture for several hours to allow for the formation of the α-aminonitrile intermediate.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, the α-aminonitrile can be extracted using an organic solvent.

Step 2: Hydrolysis of the α-Aminonitrile

-

Subject the isolated α-aminonitrile to acidic or basic hydrolysis. For acidic hydrolysis, a strong acid such as hydrochloric acid (HCl) is typically used.

-

Reflux the reaction mixture for several hours to ensure complete conversion of the nitrile group to a carboxylic acid.

-

After hydrolysis, neutralize the reaction mixture to precipitate the racemic D,L-Phenylalanine-¹³C₆.

Step 3: Chiral Resolution

The product of the Strecker synthesis is a racemic mixture. To obtain the desired L-enantiomer, a chiral resolution step is necessary. This is often achieved using an L-specific acylase enzyme.

-

Acylate the racemic amino acid.

-

Introduce an L-specific acylase, which selectively hydrolyzes the acyl group from the L-enantiomer.

-

Separate the resulting L-Phenylalanine-¹³C₆ from the acylated D-enantiomer based on their differing physical and chemical properties, such as solubility.

Caption: Workflow for the purity analysis of L-Phenylalanine-¹³C₆.

L-Phenylalanine-¹³C₆: A Technical Guide for Researchers

CAS Number: 180268-82-0

This technical guide provides an in-depth overview of L-Phenylalanine-¹³C₆, a stable isotope-labeled amino acid, for researchers, scientists, and drug development professionals. This document covers its core properties, detailed experimental protocols, and its application in metabolic research, complete with data presentation in structured tables and mandatory visualizations of relevant pathways and workflows.

Core Properties and Specifications

L-Phenylalanine-¹³C₆ is a non-radioactive, isotopically labeled form of the essential amino acid L-phenylalanine, where the six carbon atoms of the phenyl group are replaced with the carbon-13 isotope. This labeling makes it an invaluable tracer in metabolic studies and an ideal internal standard for quantitative mass spectrometry.

| Property | Value |

| CAS Number | 180268-82-0[1] |

| Chemical Formula | ¹³C₆C₃H₁₁NO₂ |

| Molecular Weight | 171.15 g/mol [1] |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

| Synonyms | L-Phenylalanine (ring-¹³C₆, 99%), (S)-2-Amino-3-phenylpropanoic acid (ring-¹³C₆) |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Applications in Research

L-Phenylalanine-¹³C₆ is a versatile tool in various research fields due to its chemical identity to its unlabeled counterpart, allowing it to participate in metabolic pathways without altering biological processes.

-

Metabolic Flux Analysis (MFA): Used to trace the metabolic fate of phenylalanine through various biochemical pathways, providing quantitative insights into cellular metabolism.

-

Protein Synthesis and Turnover Studies: Enables the measurement of the rate of protein synthesis in different tissues and conditions.

-

Mass Spectrometry Internal Standard: Serves as a reliable internal standard for the accurate quantification of unlabeled phenylalanine in biological samples by correcting for variations in sample preparation and instrument response.[2]

-

Cancer Research: Investigates altered amino acid metabolism in cancer cells.[3]

-

Neuroscience: Studies the role of phenylalanine in neurotransmitter synthesis and neurological disorders.

Experimental Protocols

Measurement of Muscle Protein Synthesis Rate using Primed, Continuous Infusion of L-[ring-¹³C₆]phenylalanine

This protocol is a widely used method to determine the fractional synthetic rate (FSR) of muscle proteins in vivo.

a. Subject Preparation:

-

Subjects should fast overnight (8-10 hours) prior to the infusion.

-

A baseline blood sample is collected.

b. Tracer Administration:

-

A primed, continuous intravenous infusion of L-[ring-¹³C₆]phenylalanine is administered.[4]

-

The priming dose is calculated to rapidly bring the plasma phenylalanine enrichment to a steady state.

-

The continuous infusion maintains this steady-state enrichment for the duration of the experiment (typically 4-6 hours).[4]

c. Sample Collection:

-

Blood samples are collected at regular intervals (e.g., every 30-60 minutes) to monitor plasma L-[ring-¹³C₆]phenylalanine enrichment.[4]

-

Muscle biopsies are typically taken from the vastus lateralis at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.

d. Sample Processing:

-

Plasma: Plasma is separated from blood samples by centrifugation. Proteins are precipitated with a suitable agent (e.g., sulfosalicylic acid), and the supernatant containing free amino acids is collected.[4]

-

Muscle Tissue: The muscle biopsy sample is immediately frozen in liquid nitrogen. The tissue is then homogenized, and proteins are precipitated. The protein pellet is washed to remove free amino acids and then hydrolyzed to release individual amino acids.

e. Analysis by LC-MS/MS:

-

The enrichment of L-[ring-¹³C₆]phenylalanine in both plasma and muscle protein hydrolysates is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

-

Table of LC-MS/MS Parameters:

| Parameter | Setting |

| Column | Ascentis C18 Xpress, 15cm × 2.1mm × 2.7μm[5] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B from 0–5.75 min, ramp to 70% B at 6.75 min, ramp to 90% B at 8.75 min[5] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Phenylalanine: m/z 166 -> 120; L-[ring-¹³C₆]phenylalanine: m/z 172 -> 126 |

f. Calculation of Fractional Synthetic Rate (FSR):

-

FSR (%/hour) = (E_protein_end - E_protein_start) / (E_plasma * t) * 100

-

E_protein is the enrichment of L-[ring-¹³C₆]phenylalanine in muscle protein at the start and end of the infusion.

-

E_plasma is the average enrichment of L-[ring-¹³C₆]phenylalanine in the plasma during the infusion.

-

t is the duration of the infusion in hours.

-

Metabolic Flux Analysis in Cell Culture

This protocol outlines the use of L-Phenylalanine-¹³C₆ to trace its metabolism in cultured cells.

a. Cell Culture and Labeling:

-

Cells are cultured in a standard medium to the desired confluency.

-

The standard medium is then replaced with a labeling medium containing a known concentration of L-Phenylalanine-¹³C₆. The concentration should be similar to that of phenylalanine in the standard medium.

-

Cells are incubated in the labeling medium for a time course determined by the specific metabolic pathway of interest. To achieve isotopic steady state, this is typically at least 5-6 cell doubling times.[6]

b. Quenching and Metabolite Extraction:

-

The labeling medium is rapidly removed.

-

Metabolism is quenched by adding an ice-cold solvent, typically 80% methanol.[4]

-

Cells are scraped, and the cell lysate is transferred to a microcentrifuge tube.

c. Sample Processing:

-

The samples are vortexed and centrifuged at high speed to pellet cell debris.

-

The supernatant containing the intracellular metabolites is collected.

-

The solvent is evaporated to dryness using a speed vacuum or nitrogen stream.

d. Analysis by GC-MS:

-

The dried metabolite extract is derivatized to make the amino acids volatile for gas chromatography (GC) analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The mixture is heated at 100 °C for 4 hours.

-

The derivatized sample is then analyzed by GC-MS to determine the mass isotopomer distribution of phenylalanine and its downstream metabolites.

-

Table of GC-MS Parameters:

| Parameter | Setting |

| Column | SLB™-5ms capillary column (e.g., 20 m x 0.18 mm I.D. x 0.18 μm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Start at 100 °C, ramp to 360 °C |

| Ionization Mode | Electron Ionization (EI) |

| MS Acquisition | Scan or Selected Ion Monitoring (SIM) mode |

Visualizations

Phenylalanine Metabolism Signaling Pathway

Caption: Metabolic fate of L-Phenylalanine-¹³C₆.

Experimental Workflow for Muscle Protein Synthesis Measurement

Caption: Workflow for muscle protein synthesis measurement.

Logical Relationship for Metabolic Flux Analysis

Caption: Logical workflow for metabolic flux analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

L-Phenylalanine-13C6: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Applications of L-Phenylalanine-13C6 for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled amino acid crucial for metabolic research. The document details its molecular characteristics, provides an in-depth look at its applications in experimental protocols, and explores its role in cellular signaling pathways.

Core Concepts: Molecular Weight and Isotopic Labeling

This compound is a form of the essential amino acid L-Phenylalanine where six of the nine carbon atoms in the molecule have been replaced with the stable isotope Carbon-13 (¹³C). This isotopic enrichment allows for the precise tracking and quantification of phenylalanine metabolism in biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The molecular formula of L-Phenylalanine is C₉H₁₁NO₂. In this compound, six of these carbon atoms are ¹³C isotopes. This substitution results in a higher molecular weight compared to the unlabeled compound. The precise molecular weights are crucial for accurate data analysis in tracer studies.

Data Presentation: Molecular Weight Comparison

The following table summarizes the molecular weights of L-Phenylalanine and this compound, calculated using the atomic weights of their constituent elements.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Average Molecular Weight ( g/mol ) |

| L-Phenylalanine | C₉H₁₁NO₂ | 165.078979 | 165.19 |

| This compound | ¹³C₆C₃H₁₁NO₂ | 171.099083 | 171.15 |

Note: Calculations are based on the most abundant isotopes and standard atomic weights for average molecular weight.

Experimental Protocols and Applications

This compound is a widely utilized tracer in metabolic research to investigate protein synthesis, amino acid metabolism, and metabolic flux.[1] Its non-radioactive nature makes it a safe and effective tool for in vivo and in vitro studies.

Metabolic Tracing Studies

A primary application of this compound is in stable isotope tracer studies to measure the rate of protein synthesis in various tissues.[2][3] These studies typically involve the administration of the labeled amino acid, followed by the collection of biological samples (e.g., plasma, tissue biopsies) over time.

Key Experimental Methodologies:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is frequently used to measure the enrichment of this compound in biological samples.[4] The amino acids are derivatized to make them volatile for GC separation, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the quantification of the labeled and unlabeled forms.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the analysis of amino acids in complex biological matrices.[4] It allows for the direct analysis of underivatized amino acids, simplifying sample preparation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for quantification in tracer studies compared to mass spectrometry, ¹³C NMR can be used to determine the position of the label within the molecule and to study metabolic pathways.[5]

A typical workflow for a metabolic tracer study using this compound is illustrated in the diagram below.

Internal Standard for Quantitative Analysis

This compound also serves as an excellent internal standard for the accurate quantification of endogenous L-Phenylalanine in biological samples by GC- or LC-MS.[5][6] By adding a known amount of the labeled compound to a sample, any variations in sample preparation and instrument response can be normalized, leading to more precise and accurate measurements.

Signaling Pathways Involving L-Phenylalanine

L-Phenylalanine is not only a building block for proteins but also a signaling molecule that can influence various cellular processes.

mTOR and GCN2 Signaling in Protein Synthesis

L-Phenylalanine plays a role in regulating milk protein synthesis through the L-type amino acid transporter 1 (LAT1) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[7] The general control nonderepressible 2 (GCN2) signaling pathway is also influenced by phenylalanine levels.[7] The mTOR pathway is a central regulator of cell growth and protein synthesis, while the GCN2 pathway is activated by amino acid deprivation.

The diagram below illustrates the simplified signaling pathway of L-Phenylalanine in promoting protein synthesis.

GLP-1 Secretion

L-Phenylalanine can trigger the secretion of glucagon-like peptide-1 (GLP-1), an important incretin (B1656795) hormone involved in regulating blood glucose levels.[8] This process is mediated by the G protein-coupled receptor GPR142 and Na⁺-dependent amino acid transporters in enteroendocrine L cells.[8]

NMDA Receptor Antagonism

L-Phenylalanine can act as a competitive antagonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors.[5][9] This interaction is relevant in the context of phenylketonuria (PKU), a metabolic disorder characterized by high levels of phenylalanine, which can lead to neurological symptoms.

Conclusion

This compound is an indispensable tool in modern metabolic research. Its well-defined molecular characteristics and the advanced analytical techniques available for its detection allow for detailed investigations into protein metabolism and cellular signaling. This guide provides a foundational understanding for researchers and professionals in drug development to effectively utilize this stable isotope-labeled compound in their studies.

References

- 1. This compound | 180268-82-0 | Benchchem [benchchem.com]

- 2. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Twenty-four-hour intravenous and oral tracer studies with L-[1-13C]phenylalanine and L-[3,3-2H2]tyrosine at a tyrosine-free, generous phenylalanine intake in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Identification of a regulatory pathway of L-phenylalanine-induced GLP-1 secretion in the enteroendocrine L cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMDA receptor - Wikipedia [en.wikipedia.org]

Principle of Stable Isotope Tracing with L-Phenylalanine-13C6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of L-Phenylalanine-13C6 Isotope Tracing

Stable isotope tracing utilizing this compound is a powerful methodology for quantifying the dynamics of protein and amino acid metabolism in vivo and in vitro.[1] L-Phenylalanine, an essential amino acid, is a fundamental building block for protein synthesis.[2] By introducing L-Phenylalanine labeled with the stable, non-radioactive isotope Carbon-13 (¹³C) at all six carbon atoms of its phenyl ring (L-[ring-¹³C₆]phenylalanine), researchers can precisely track its metabolic fate.[2] This labeled phenylalanine behaves chemically and functionally identically to its unlabeled counterpart, allowing it to be seamlessly incorporated into natural biochemical pathways without perturbing the system.[3]

The core principle lies in the ability to differentiate between the endogenous (unlabeled) and exogenous (¹³C-labeled) phenylalanine using mass spectrometry.[1] This analytical technique separates molecules based on their mass-to-charge ratio, allowing for the precise measurement of the enrichment of this compound in various biological compartments, such as plasma, tissues, and individual proteins.[4][5] This enrichment data is then used to calculate key metabolic parameters, including fractional synthetic rates (FSR) of proteins, which provides a quantitative measure of the rate at which new proteins are being synthesized.[6]

One of the key metabolic pathways traced using this compound is its conversion to L-Tyrosine.[2] Phenylalanine is hydroxylated by the enzyme phenylalanine hydroxylase to produce tyrosine.[7] By tracking the appearance of L-Tyrosine-13C6, researchers can investigate the activity of this enzymatic pathway, which is crucial in various physiological and pathological states, including cancer metabolism.[7][8]

In the context of drug development, this technique is invaluable for assessing the impact of therapeutic interventions on protein metabolism.[9] For instance, it can be employed to evaluate the efficacy of drugs designed to modulate muscle protein synthesis or to understand the metabolic reprogramming that occurs in cancer cells in response to treatment.[8][9]

Key Applications:

-

Measuring Muscle Protein Synthesis (MPS): A primary application is in the field of physiology and sports science to determine how factors like exercise, nutrition, and age affect the rate of muscle protein synthesis.[5]

-

Cancer Metabolism Research: Investigating the altered amino acid metabolism in tumors to identify potential therapeutic targets.[7][8]

-

Pharmacokinetic Studies: Assessing the absorption and turnover rates of dietary proteins.[2]

-

Neurotransmitter Synthesis: As a precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine, it can be used to study their synthesis pathways.[2]

Experimental Protocols

In Vivo Human Studies: Measurement of Muscle Protein Synthesis

This protocol outlines a common procedure for measuring muscle protein synthesis in human subjects using a primed, continuous infusion of this compound.

1. Subject Preparation:

-

Subjects should fast overnight (typically 8-10 hours) to achieve a post-absorptive state.

-

A baseline blood sample is collected.

2. Tracer Infusion:

-

A primed, continuous intravenous infusion of L-[ring-¹³C₆]phenylalanine is administered.

-

The priming dose is given to rapidly bring the isotopic enrichment of the plasma phenylalanine pool to a steady state.

-

The continuous infusion maintains this steady state for the duration of the experiment (e.g., 4-6 hours).

-

3. Sample Collection:

-

Blood Samples: Venous blood samples are collected at regular intervals (e.g., every 30-60 minutes) throughout the infusion period.

-

Muscle Biopsies: Muscle tissue biopsies are typically taken from a skeletal muscle (e.g., vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.

4. Sample Processing:

-

Plasma: Blood samples are centrifuged to separate plasma. An internal standard (e.g., L-[¹⁵N]phenylalanine) is often added for accurate quantification. Proteins are precipitated, and the supernatant containing free amino acids is collected.

-

Muscle Tissue: The muscle biopsy is immediately frozen in liquid nitrogen. The tissue is later homogenized, and proteins are precipitated. The protein pellet is hydrolyzed to release individual amino acids.

5. Analysis by Mass Spectrometry:

-

The isotopic enrichment of this compound in plasma and in the protein hydrolysate is determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]

In Vitro Cell Culture Studies: Metabolic Flux Analysis

This protocol describes a general method for tracing the metabolism of this compound in cultured cells.

1. Cell Culture and Labeling:

-

Cells are cultured in a standard growth medium.

-

For the experiment, the standard medium is replaced with a medium containing a known concentration of L-[ring-¹³C₆]phenylalanine.

-

Cells are incubated with the labeled medium for a predetermined time course, depending on the metabolic pathway of interest.

2. Quenching and Metabolite Extraction:

-

The labeling medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Metabolism is quenched by adding a cold solvent (e.g., 80% methanol) and scraping the cells.

3. Sample Processing:

-

The cell lysate is centrifuged to pellet cellular debris.

-

The supernatant containing the metabolites is collected.

-

The solvent is evaporated to dryness.

4. Analysis by Mass Spectrometry:

-

The dried metabolite extract is reconstituted in a suitable solvent for LC-MS/MS analysis to determine the isotopic enrichment of intracellular this compound and its metabolites (e.g., L-Tyrosine-13C6).

Data Presentation

The quantitative data obtained from this compound tracing studies are typically presented in tables that summarize the isotopic enrichment and calculated metabolic rates.

Table 1: Phenylalanine and Tyrosine Kinetics in Human Plasma Following this compound Infusion

| Time Point (minutes) | Plasma this compound Enrichment (MPE) | Plasma L-Tyrosine-13C6 Enrichment (MPE) |

| 0 (Baseline) | 0.00 | 0.00 |

| 60 | 5.8 ± 0.4 | 0.5 ± 0.1 |

| 120 | 6.1 ± 0.5 | 0.8 ± 0.2 |

| 180 | 6.0 ± 0.4 | 1.0 ± 0.2 |

| 240 | 6.2 ± 0.5 | 1.1 ± 0.3 |

*MPE: Molar Percent Excess Data are presented as mean ± standard deviation and are hypothetical examples based on typical experimental outcomes.

Table 2: Muscle Protein Fractional Synthetic Rate (FSR) in Response to Exercise

| Condition | Muscle Protein FSR (%/hour) |

| Rest | 0.045 ± 0.005 |

| Post-Exercise | 0.082 ± 0.008 |

Data are presented as mean ± standard deviation and are hypothetical examples based on typical experimental outcomes.

Mandatory Visualization

Caption: Experimental workflow for in vivo this compound tracing.

Caption: Metabolic fate of this compound.

References

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereospecificity of phenylalanine plasma kinetics and hydroxylation in man following oral application of a stable isotope-labelled pseudo-racemic mixture of L- and D-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tissue Sample Preparation for LC-MS Analysis [protocols.io]

- 5. The response of muscle protein synthesis following whole‐body resistance exercise is greater following 40 g than 20 g of ingested whey protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

L-Phenylalanine-13C6: An In-Depth Technical Guide to its Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylalanine-13C6, a stable isotope-labeled form of the essential amino acid phenylalanine, has become an indispensable tool in the field of metabolic research. Its unique property of having six carbon-13 (¹³C) atoms in its phenyl ring allows for the precise tracing of phenylalanine metabolism in vivo without the safety concerns associated with radioactive isotopes. This technical guide provides a comprehensive overview of the core applications of this compound, detailing experimental protocols, presenting quantitative data, and visualizing key metabolic pathways and workflows. By offering an in-depth resource, this guide aims to empower researchers to effectively design and implement studies utilizing this powerful tracer to unravel the complexities of human and animal metabolism in both health and disease.

Core Applications in Metabolic Research

The primary applications of this compound revolve around its use as a tracer to quantify the dynamics of protein and amino acid metabolism. Its metabolic fate can be meticulously tracked using mass spectrometry, providing invaluable insights into various physiological and pathophysiological processes.

Quantifying Protein Synthesis

A cornerstone application of this compound is the measurement of fractional synthesis rates (FSR) of various proteins, providing a dynamic view of protein turnover. This is particularly crucial in understanding the anabolic and catabolic responses to nutritional interventions, exercise, and disease states. The principle involves administering this compound and subsequently measuring its incorporation into newly synthesized proteins in tissues such as skeletal muscle and liver, or specific plasma proteins like albumin.

Investigating Amino Acid Metabolism and Phenylketonuria (PKU)

This compound is instrumental in studying the intricate pathways of amino acid metabolism. A key pathway is the hydroxylation of phenylalanine to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase. By tracing the conversion of this compound to Tyrosine-13C6, researchers can assess the activity of this enzyme. This has profound implications for studying metabolic disorders like Phenylketonuria (PKU), which is characterized by a deficiency in phenylalanine hydroxylase activity.

Cancer Metabolism Research

The altered metabolic landscape of cancer cells, often referred to as metabolic reprogramming, is a hallmark of cancer. Cancer cells exhibit distinct amino acid metabolism to fuel their rapid proliferation and survival. This compound is employed to trace the metabolic fate of phenylalanine in tumor tissues, revealing how cancer cells utilize this amino acid for protein synthesis, energy production, or synthesis of other critical biomolecules. This knowledge is vital for identifying novel therapeutic targets and developing metabolic-based cancer therapies.

Data Presentation: Quantitative Insights from this compound Tracer Studies

The following tables summarize quantitative data from various studies that have utilized this compound to investigate protein synthesis and metabolic flux. These tables are designed to provide a comparative overview of key metabolic parameters under different physiological conditions.

Table 1: Fractional Synthesis Rates (FSR) of Mixed Muscle Protein in Humans

| Condition | Tracer(s) | FSR (%/h) | Reference |

| Fasted, Basal | L-[ring-¹³C₆]phenylalanine | 0.051 ± 0.004 | [1][2][3] |

| Fed, Post-meal | L-[ring-¹³C₆]phenylalanine | 0.066 ± 0.005 | [1][2][3] |

| Fasted, Basal | L-[5,5,5-²H₃]leucine | 0.063 ± 0.005 | [1][2][3] |

| Fed, Post-meal | L-[5,5,5-²H₃]leucine | 0.080 ± 0.007 | [1][2][3] |

Table 2: Fractional Synthesis Rates (FSR) of Albumin in Humans

| Age Group | Tracer | FSR (%/day) | Reference |

| Young (20-30 yrs) | L-[¹⁵N]Phenylalanine | 22.95 ± 3.3 | [4] |

| Middle-aged (45-55 yrs) | L-[¹⁵N]Phenylalanine | 17.28 ± 1.3 | [4] |

| Elderly (>65 yrs) | L-[¹⁵N]Phenylalanine | 15.3 ± 0.9 | [4] |

| Healthy Men (Saline) | [²H₅ring]phenylalanine | 7.3 ± 1.0 | [5] |

| Healthy Men (IV Nutrients) | [²H₅ring]phenylalanine | 7.8 ± 1.0 | [5] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the phenylalanine metabolic pathway and a typical experimental workflow for a tracer study.

Figure 1: Phenylalanine Metabolic Pathway.

Figure 2: Experimental Workflow for a Tracer Study.

Experimental Protocols

Detailed and standardized experimental protocols are paramount for the reproducibility and validity of metabolic research findings. The following sections provide a comprehensive methodology for a typical in vivo this compound tracer study in humans to measure muscle protein synthesis.

Subject Preparation

-

Fasting: Subjects should fast overnight for at least 8-10 hours prior to the start of the infusion protocol to ensure a post-absorptive state.

-

Catheterization: Insert a catheter into an antecubital vein for the infusion of the stable isotope tracer. Place a second catheter in a contralateral hand or wrist vein, which should be heated to obtain arterialized-venous blood samples.

Primed, Constant Infusion of this compound

The primed, constant infusion method is widely used to achieve a steady-state isotopic enrichment in the plasma precursor pool.[6][7][8]

-

Priming Dose: Administer a priming bolus of L-[ring-¹³C₆]phenylalanine to rapidly raise the plasma enrichment to the expected plateau level. A typical priming dose is around 2 µmol/kg of lean body mass.[6]

-

Constant Infusion: Immediately following the priming dose, start a continuous intravenous infusion of L-[ring-¹³C₆]phenylalanine. A common infusion rate is approximately 3 µmol/kg of lean body mass per hour.[6]

Sample Collection

-

Blood Samples: Collect blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor plasma this compound enrichment and confirm isotopic steady state.[6]

-

Tissue Biopsies: Obtain muscle biopsies from a suitable site, such as the vastus lateralis, at the beginning and end of the infusion period. These biopsies are used to measure the incorporation of this compound into muscle protein.[6][7]

Sample Processing

Proper sample handling and processing are critical to prevent contamination and ensure accurate measurements.

Plasma:

-

Collect blood in heparinized tubes.

-

Centrifuge the blood at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.[9]

-

Store the plasma at -80°C until analysis.

Tissue:

-

Immediately freeze the muscle biopsy in liquid nitrogen.

-

Homogenize the frozen tissue in a suitable buffer.

-

Precipitate the proteins using an acid (e.g., perchloric acid).

-

Hydrolyze the protein pellet to release the constituent amino acids.

Mass Spectrometry Analysis and Data Calculation

The isotopic enrichment of this compound in plasma and tissue samples is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Derivatization: Amino acids are often derivatized to improve their volatility and chromatographic properties for GC-MS analysis.

-

Mass Spectrometry: The mass spectrometer is set to monitor the ions corresponding to both the unlabeled (m+0) and the ¹³C-labeled (m+6) phenylalanine.

-

Enrichment Calculation: The isotopic enrichment is calculated as the ratio of the labeled to total (labeled + unlabeled) phenylalanine.

-

FSR Calculation: The fractional synthesis rate (FSR) is calculated using the following formula[10][11]:

FSR (%/h) = (E_p(t₂) - E_p(t₁)) / (E_precursor * (t₂ - t₁)) * 100

Where:

-

E_p(t₂) and E_p(t₁) are the protein-bound this compound enrichments at times t₂ and t₁, respectively.

-

E_precursor is the average this compound enrichment in the precursor pool (plasma or intracellular fluid) during the incorporation period.

-

(t₂ - t₁) is the duration of the tracer incorporation period in hours.

-

Conclusion

This compound stands as a powerful and versatile tool in the arsenal (B13267) of metabolic researchers. Its application has significantly advanced our understanding of protein synthesis, amino acid metabolism, and the metabolic intricacies of various diseases. This technical guide has provided a detailed overview of its core applications, supported by quantitative data, visual representations of key pathways and workflows, and comprehensive experimental protocols. By leveraging the methodologies outlined herein, researchers can continue to push the boundaries of metabolic research, paving the way for new diagnostic and therapeutic strategies for a host of metabolic disorders.

References

- 1. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Albumin synthesis rates measured with [2H5ring]phenylalanine are not responsive to short-term intravenous nutrients in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. researchgate.net [researchgate.net]

- 8. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Fractional synthetic rate - Wikipedia [en.wikipedia.org]

- 11. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]

L-Phenylalanine-13C6 in Protein Synthesis Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of L-Phenylalanine-13C6, a stable isotope-labeled amino acid, in the quantitative analysis of protein synthesis. This powerful tool offers high precision and reliability in metabolic tracing studies, making it invaluable for research in physiology, drug discovery, and the study of metabolic diseases.

Core Principles of this compound Labeling

This compound is a form of the essential amino acid L-phenylalanine where the six carbon atoms of the benzene (B151609) ring have been replaced with the heavy isotope, carbon-13.[1] This isotopic labeling allows for the differentiation of newly synthesized proteins from pre-existing ones without altering the biochemical properties of the amino acid.[1] When introduced into a biological system, this compound is incorporated into nascent polypeptide chains during protein synthesis. The extent of its incorporation over a specific period can be precisely quantified using mass spectrometry-based techniques, providing a direct measure of the rate of protein synthesis.[1]

This technique is a cornerstone of metabolic flux analysis (MFA), a method used to determine the rates of metabolic reactions within a biological system.[2][3] By tracing the path of the 13C-labeled phenylalanine, researchers can elucidate the dynamics of protein turnover and phenylalanine metabolism.[1][2]

Applications in Research and Drug Development

The use of this compound extends across various fields of biomedical research:

-

Muscle Protein Synthesis: A primary application is in measuring muscle protein synthesis (MPS) rates, providing insights into the effects of nutrition, exercise, and disease on muscle mass regulation.[1][4][5]

-

Cancer Research: It is utilized to study the metabolic reprogramming in tumor cells, as cancer cells often exhibit altered amino acid metabolism to support their rapid growth and proliferation.[1][6][7] Tracing this compound can help identify metabolic vulnerabilities in cancer cells that could be targeted by novel therapies.

-

Drug Discovery: This tracer is employed in pharmacokinetic studies to assess the absorption and turnover rates of dietary proteins and the metabolic fate of pharmaceuticals.[1]

-

Metabolic Disorders: Research into conditions like phenylketonuria (PKU), a genetic disorder affecting phenylalanine metabolism, benefits from the use of labeled phenylalanine to understand the disease pathophysiology.[8][9]

Quantitative Data from this compound Studies

The following tables summarize key quantitative data from studies utilizing this compound and other tracers for measuring protein synthesis.

| Parameter | L-[ring-13C6]-phenylalanine | Deuterium Oxide (D2O) | Reference |

| Basal Muscle Protein Synthesis Rate (%/h) | 0.065 ± 0.004 | 0.050 ± 0.007 | [4][5] |

| Stimulated Muscle Protein Synthesis Rate (%/h) | 0.089 ± 0.006 | 0.088 ± 0.008 | [4][5] |

| Tracer | Fasted Muscle Protein FSR (%/h) | Fed Muscle Protein FSR (%/h) | Reference |

| [5,5,5-2H3]leucine | 0.063 ± 0.005 | 0.080 ± 0.007 | [10] |

| [ring-13C6]phenylalanine | 0.051 ± 0.004 | 0.066 ± 0.005 | [10] |

| Mass Spectrometry Technique | Intra-assay Coefficient of Variation (%) | Inter-assay Coefficient of Variation (%) | Required Muscle Sample (µg) | Reference |

| GC-C-IRMS | 13.0 | 9.2 | 8 | [11][12] |

| LC-MS/MS | 1.7 | 3.2 | 0.8 | [11][12] |

| GC-MS/MS | 6.3 | 10.2 | 3 | [11][12] |

| GC/MS | 13.5 | 25 | 3 | [11][12] |

Key Signaling Pathways and Metabolic Fates

L-Phenylalanine is a precursor to several critical biomolecules, and its metabolic pathways can be traced using this compound.

Phenylalanine to Tyrosine Conversion

The primary catabolic pathway for phenylalanine is its irreversible hydroxylation to form L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH).[12][13] This is a rate-limiting step and is crucial for normal metabolism.[11]

Caption: Conversion of L-Phenylalanine to L-Tyrosine.

Catecholamine Biosynthesis Pathway

L-Tyrosine, derived from phenylalanine, is the precursor for the synthesis of catecholamines, which are crucial neurotransmitters and hormones. This pathway involves a series of enzymatic reactions.[7][14][15]

Caption: Catecholamine biosynthesis pathway from L-Phenylalanine.

Phenylalanine and mTOR Signaling

Recent studies have indicated a role for phenylalanine in the regulation of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and protein synthesis.[9][16] Phenylalanine can enhance the activation of mTORC1, particularly when other amino acids like arginine are present.[17][18] This is mediated in part by the L-type amino acid transporter 1 (LAT1).[16]

Caption: Phenylalanine's role in mTORC1 signaling.

Experimental Protocols

In Vivo Measurement of Muscle Protein Synthesis

This protocol describes a primed, continuous infusion method to measure the fractional synthesis rate (FSR) of muscle proteins.

-

Subject Preparation: Subjects should fast overnight for 10-12 hours to achieve a postabsorptive state. A baseline blood sample is collected.[3]

-

Tracer Administration:

-

Insert two intravenous catheters, one for tracer infusion and one for blood sampling.

-

Administer a priming dose of L-[ring-13C6]-phenylalanine (e.g., 0.75 mg/kg) to rapidly achieve isotopic steady state in the plasma.[12]

-

Immediately follow with a continuous infusion of L-[ring-13C6]-phenylalanine (e.g., 0.75 mg/kg/h) for the duration of the study (typically 4-6 hours).[3][12]

-

-

Sample Collection:

-

Collect venous blood samples at regular intervals (e.g., every 30 minutes) into tubes containing an anticoagulant.[3]

-

Obtain muscle biopsies (e.g., from the vastus lateralis) at the beginning and end of the infusion period.[12][19] Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.

-

-

Sample Processing and Analysis:

-

Plasma: Deproteinize plasma samples and determine the enrichment of this compound using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Muscle Tissue: Homogenize the muscle tissue and separate the intracellular fluid and protein-bound amino acids. Hydrolyze the protein pellet to release individual amino acids.

-

Determine the enrichment of this compound in both the intracellular fluid (precursor pool) and the protein hydrolysate (incorporated pool) by GC-MS or LC-MS/MS.[20]

-

-

Calculation of Fractional Synthesis Rate (FSR):

-

FSR (%/h) = [(E_p2 - E_p1) / (E_ic * t)] * 100

-

Where:

-

E_p1 and E_p2 are the enrichments of this compound in the protein-bound pool at the first and second biopsies, respectively.

-

E_ic is the mean enrichment of this compound in the intracellular fluid (precursor pool) over the infusion period.

-

t is the time in hours between the two biopsies.

-

-

Caption: Workflow for measuring muscle protein synthesis.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics that utilizes metabolic labeling to compare protein abundance between different cell populations.

-

Cell Culture and Labeling:

-

Culture two populations of cells. One population is grown in "light" medium containing standard L-phenylalanine. The other is grown in "heavy" medium where L-phenylalanine is replaced with this compound.[21]

-

Cells should be cultured for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.[21][22]

-

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations while the other serves as a control.

-

Sample Preparation:

-

Harvest and lyse the cells from both populations.

-

Combine equal amounts of protein from the "light" and "heavy" cell lysates.[21]

-

-

Protein Digestion and Mass Spectrometry:

-

Digest the combined protein mixture into peptides using an enzyme such as trypsin.

-

Analyze the resulting peptide mixture using high-resolution LC-MS/MS.[23]

-

-

Data Analysis:

-

Identify peptides and quantify the relative abundance of the "light" and "heavy" isotopic forms of each peptide.

-

The ratio of the peak intensities of the heavy to light peptides corresponds to the relative abundance of the protein in the two cell populations.

-

Caption: General workflow for a SILAC experiment.

Conclusion

This compound is a versatile and powerful tool for the quantitative study of protein synthesis and amino acid metabolism. Its applications in diverse research areas, from muscle physiology to cancer biology and drug development, underscore its importance in advancing our understanding of complex biological systems. The methodologies described in this guide provide a framework for the robust and reliable application of this stable isotope tracer in a variety of experimental settings.

References

- 1. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. Novel Amino Acid Sensing Mechanism Modulates mTORC1 Activity - Creative Proteomics [creative-proteomics.com]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

- 9. Phenylalanine Regulates Milk Protein Synthesis via LAT1–mTOR Signaling Pathways in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. grokipedia.com [grokipedia.com]

- 12. Tyrosine - Wikipedia [en.wikipedia.org]

- 13. davuniversity.org [davuniversity.org]

- 14. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 15. SMPDB [smpdb.ca]

- 16. Phenylalanine Regulates Milk Protein Synthesis via LAT1-mTOR Signaling Pathways in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synergistic Role of Amino Acids in Enhancing mTOR Activation Through Lysosome Positioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of human muscle protein fractional synthesis rate: an evaluation of different mass spectrometry techniques and considerations for tracer choice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

The Role of L-Phenylalanine-13C6 in Cancer Metabolism Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolic landscape of cancer is characterized by profound alterations, where malignant cells reprogram nutrient uptake and utilization to fuel relentless proliferation and survival.[1][2] Among the critical nutrients, amino acids serve not only as building blocks for protein synthesis but also as key substrates for energy production and the maintenance of redox homeostasis.[3][4] L-phenylalanine, an essential aromatic amino acid, has garnered increasing attention as its consumption correlates with the growth of tumor cell lines and adverse patient outcomes.[1] To unravel the intricate metabolic pathways involving this amino acid, researchers employ stable isotope tracers. L-Phenylalanine-13C6, a non-radioactive, stable isotope-labeled version of phenylalanine, has emerged as a powerful tool.[5] By introducing this tracer into experimental systems, scientists can track the fate of phenylalanine's carbon backbone, providing unprecedented insights into its uptake, conversion, and incorporation into various macromolecules within the tumor microenvironment.

Core Applications of this compound in Cancer Metabolism Research

This compound serves as a versatile tracer to probe several key aspects of cancer metabolism. Its primary applications include tracking metabolic conversion, measuring macromolecule synthesis, and performing metabolic flux analysis.

Tracing Phenylalanine Uptake and Conversion to Tyrosine

A primary metabolic fate of phenylalanine is its conversion to tyrosine, a reaction catalyzed by the enzyme Phenylalanine Hydroxylase (PAH).[1][6] Cancer cells often exhibit altered phenylalanine metabolism, and plasma concentrations of this amino acid are frequently elevated in cancer patients.[1]

By introducing L-[ring-13C6]-Phenylalanine (¹³C₆-Phe), researchers can precisely track its uptake into tumor tissue and its subsequent conversion into L-[ring-13C6]-Tyrosine (¹³C₆-Tyr).[1][7][8] This allows for the investigation of local phenylalanine metabolism directly within the context of cancer tissue morphology. Advanced analytical techniques, particularly Mass Spectrometry Imaging (MSI), enable the spatiotemporal visualization of both ¹³C₆-Phe and its metabolite ¹³C₆-Tyr, revealing their distribution across different regions of a tumor, such as viable and non-viable areas.[1][7][8][9] Studies have shown that ¹³C₆-Phe and ¹³C₆-Tyr are often found in higher abundances in the viable, more metabolically active regions of tumors.[1][7][8]

Measuring Protein Synthesis and Degradation

As an essential amino acid, a major role of phenylalanine is to serve as a building block for protein synthesis.[1][3] The rate of protein synthesis is a critical indicator of the anabolic state of cancer cells, reflecting their capacity for growth and proliferation. By supplying this compound, the rate of its incorporation into newly synthesized proteins can be quantified.

This is typically measured by hydrolyzing total protein from tumor tissue or cells and analyzing the enrichment of ¹³C₆-Phe in the resulting amino acid pool using mass spectrometry.[1][10] This provides a direct measure of the fractional synthesis rate (FSR) of proteins.[10] This technique has been instrumental in studies ranging from the basic metabolic profiling of cancer cells to understanding complex phenomena like cancer cachexia, a wasting syndrome characterized by systemic inflammation, increased protein degradation, and decreased protein synthesis in skeletal muscle.[11]

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[2][12] While uniformly labeled glucose ([U-¹³C₆]glucose) and glutamine ([U-¹³C₅]glutamine) are the most common tracers for mapping central carbon metabolism, this compound provides specific and crucial information on the pathways involving aromatic amino acids.[12][13]

By analyzing the distribution of the ¹³C label from phenylalanine into downstream metabolites, researchers can build comprehensive models of cellular metabolism. This helps to elucidate how cancer cells partition this essential amino acid between protein synthesis and other metabolic fates, providing a more complete picture of the metabolic reprogramming that supports tumorigenesis.

Key Signaling Pathways and Metabolic Relationships

The metabolism of phenylalanine is intricately linked with major signaling networks that govern cell growth and proliferation.

The Phenylalanine-Tyrosine Conversion Pathway

The direct metabolic conversion of phenylalanine to tyrosine is a fundamental pathway. Tyrosine itself is a precursor for the synthesis of catecholamine neurotransmitters and thyroid hormones, and it plays a significant role in signaling cascades through protein phosphorylation.[14] Tracking the flux from ¹³C₆-Phe to ¹³C₆-Tyr provides a functional readout of PAH activity within the tumor.

Caption: Phenylalanine to Tyrosine Conversion.

mTOR Signaling and Amino Acid Sensing

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[15] The mTORC1 complex is activated by nutrients, including amino acids like phenylalanine, often through the L-type amino acid transporter 1 (LAT1), which is highly expressed in many cancers.[4] Increased uptake of phenylalanine can promote mTORC1 activity, leading to the phosphorylation of downstream targets that boost protein and lipid synthesis.[15] this compound can be used to directly link phenylalanine uptake to the activation of these anabolic processes.

Caption: Phenylalanine-mediated mTORC1 Activation.

Data Presentation: Quantitative Analysis

Quantitative data from this compound tracing experiments are crucial for comparing metabolic activities across different conditions. Data is often presented as absolute abundance, molar percentage excess (MPE), or fractional contribution.

| Time Point Post-Injection | Mean Abundance of ¹³C₆-Phe (Arbitrary Units) in Viable Tumor | Mean Abundance of ¹³C₆-Tyr (Arbitrary Units) in Viable Tumor |

| 10 min | 1.2 x 10⁶ | 0.5 x 10⁵ |

| 30 min | 0.8 x 10⁶ | 1.1 x 10⁵ |

| 60 min | 0.5 x 10⁶ | 0.9 x 10⁵ |

| Table 1: Summarized in vivo data showing the temporal kinetics of ¹³C₆-Phe and its conversion to ¹³C₆-Tyr in viable tumor regions of a non-small cell lung carcinoma xenograft model. The highest abundance of the tracer appears at 10 minutes and decreases over time, while the metabolite ¹³C₆-Tyr shows a delayed peak, consistent with the conversion process.[1][7][8] |

| Time Point | MPE of Intracellular ¹³C₆-Phe (%) | MPE of Protein-Bound ¹³C₆-Phe (%) | Fractional Contribution to Tyrosine Pool (%) |

| 0 hr | 0 | 0 | 0 |

| 6 hr | 85.2 | 5.1 | 15.4 |

| 12 hr | 84.9 | 10.3 | 18.2 |

| 24 hr | 85.5 | 20.8 | 17.9 |